REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].Cl[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1(C1C=CC=CC=1)[OH:16]>C1C=CC=CC=1>[C:2]1([CH:6]2[CH2:15][CH2:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]2=[O:16])[CH:1]=[CH:8][CH:7]=[CH:6][CH:15]=1
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
2-chloro-1-phenyl-1,2,3,4-tetrahydronaphth-1-ol
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
ClC1C(C2=CC=CC=C2CC1)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the solution at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
quench with saturated NH4Cl (aqueous)
|
Type
|
EXTRACTION
|
Details
|
Extract with ether
|
Type
|
WASH
|
Details
|
wash with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |